molecular formula C12H18N4OS B6519849 2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 932998-27-1

2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519849
CAS RN: 932998-27-1
M. Wt: 266.37 g/mol
InChI Key: ZLVBRODKTDLLBH-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the starting materials and the desired end product.

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit significant anticancer activity . For instance, certain derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Antimicrobial Activity

These compounds have also been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests their potential use in the treatment of pain and inflammation.

Antioxidant Activity

These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties . This suggests their potential use in the development of antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Antitubercular Agents

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents . This suggests their potential use in the treatment of tuberculosis.

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Future Directions

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have potential for further exploration due to their diverse pharmacological activities . Future research could focus on the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .

properties

IUPAC Name

2-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-10(8-9-4-2-1-3-5-9)13-11-14-15-12-16(11)6-7-18-12/h9H,1-8H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBRODKTDLLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

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